Cas no 104079-46-1 (methyl 2-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate)

Methyl 2-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate is a versatile ester derivative of benzoic acid, featuring both hydroxyl and methoxycarbonyl functional groups. This compound is of interest in organic synthesis due to its bifunctional reactivity, enabling its use as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the hydroxyl group allows for further derivatization, while the ester moiety offers stability and compatibility with a range of reaction conditions. Its well-defined structure and purity make it suitable for research and industrial applications requiring precise molecular modifications. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
methyl 2-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate structure
104079-46-1 structure
Product Name:methyl 2-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate
CAS No:104079-46-1
MF:C11H12O5
MW:224.209983825684
CID:2862474
PubChem ID:121222921
Update Time:2025-05-25

methyl 2-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-hydroxy-2-(2-methoxycarbonylphenyl)acetate
    • methyl 2-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate
    • Inchi: 1S/C11H12O5/c1-15-10(13)8-6-4-3-5-7(8)9(12)11(14)16-2/h3-6,9,12H,1-2H3
    • InChI Key: ONWPCLFCHMNUDM-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)C1C=CC=CC=1C(=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 263
  • XLogP3: 1
  • Topological Polar Surface Area: 72.8

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Additional information on methyl 2-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate

Introduction to Methyl 2-(1-Hydroxy-2-Methoxy-2-Oxoethyl)Benzoate (CAS No. 104079-46-1)

Methyl 2-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate, also known by its CAS number 104079-46-1, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of esters and is characterized by its unique structure, which includes a benzoate group and a substituted ethyl side chain. The molecular formula of this compound is C13H16O5, and its molecular weight is approximately 256.25 g/mol. The compound's structure is notable for its hydroxyl group, methoxy group, and ketone group, which contribute to its diverse chemical properties and potential applications.

The synthesis of methyl 2-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate involves a series of carefully controlled reactions, often utilizing esterification techniques. Recent advancements in green chemistry have led to more sustainable methods for synthesizing such compounds, reducing environmental impact while maintaining high yields. The compound's stability under various conditions has been extensively studied, making it a valuable candidate for use in pharmaceutical formulations and other industrial applications.

One of the most promising areas of research involving methyl 2-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate is its potential as a bioactive agent. Studies have shown that this compound exhibits antioxidant properties, which could be beneficial in the development of skincare products aimed at combating oxidative stress. Additionally, preliminary research suggests that it may possess anti-inflammatory effects, opening avenues for its use in pharmaceuticals targeting inflammatory diseases.

The pharmacokinetic profile of methyl 2-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate has been investigated in recent clinical trials, revealing favorable absorption and bioavailability characteristics. This makes it a strong candidate for oral drug delivery systems. Furthermore, its ability to penetrate cellular membranes efficiently could enhance its efficacy in targeting specific cellular pathways associated with chronic diseases such as cancer and neurodegenerative disorders.

In the context of cosmetic applications, methyl 2-(1-hydroxy-2-methoxy-2-oXoethyl)benzoate has shown potential as a natural preservative due to its mild yet effective antimicrobial properties. This aligns with the growing consumer demand for safer, more eco-friendly cosmetic ingredients. Its compatibility with various skin types and its ability to enhance product stability make it an attractive option for formulators in the beauty industry.

Recent advancements in analytical techniques have enabled researchers to better understand the mechanism of action of methyl 2-(1-hydroxy-2-methoxy-oxoethyl)benzoate at the molecular level. For instance, studies using advanced spectroscopy methods have provided insights into how this compound interacts with cellular receptors and enzymes, paving the way for targeted drug design. These findings underscore the importance of continued research into this compound's biological effects and therapeutic potential.

From an environmental standpoint, the biodegradability of methyl 2-(1-hydroxy-) has been assessed under various conditions, revealing that it degrades efficiently under aerobic conditions. This characteristic is particularly important for ensuring that products containing this compound do not pose long-term risks to ecosystems. Regulatory bodies have also expressed interest in this aspect, recognizing the need for sustainable chemical solutions in modern industries.

In summary, methyl 2-(1-hydroxy-) stands out as a multifaceted compound with applications spanning pharmaceuticals, cosmetics, and environmental science. Its unique chemical structure and favorable biological properties make it a subject of ongoing research and development. As new studies continue to uncover its potential uses and mechanisms, methyl 2-(1-hydroxy-) is poised to play an increasingly important role in advancing both scientific knowledge and practical applications across various industries.

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